molecular formula C11H23ClN2O2 B14030370 tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride

Cat. No.: B14030370
M. Wt: 250.76 g/mol
InChI Key: VTQXYMDBUNVUOM-OZZZDHQUSA-N
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Description

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Flow microreactor systems are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,3S)-2-amino-3-methylpentanoate hydrochloride
  • tert-Butyl (2S,3S)-2-amino-3-methylbutanoate hydrochloride

Uniqueness

tert-Butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific piperidine ring structure and the positioning of the amino and tert-butyl groups. This unique structure imparts distinct reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl (2S,3S)-3-amino-2-methylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m0./s1

InChI Key

VTQXYMDBUNVUOM-OZZZDHQUSA-N

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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